molecular formula C25H36N2O4S B455120 ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B455120
M. Wt: 460.6g/mol
InChI Key: LWEKRXIYGKKMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a unique combination of oxazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, which is then coupled with a thiophene derivative. The final product is obtained through esterification and amidation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thiophenes, oxazolines, and carboxylate derivatives .

Scientific Research Applications

ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid
  • 3-Ethyl-5-methyl-1,2-oxazole-4-carboxamide
  • Thiophene-2-carboxylic acid derivatives

Uniqueness

ETHYL 2-(3-ETHYL-5-METHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of oxazole and thiophene rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H36N2O4S

Molecular Weight

460.6g/mol

IUPAC Name

ethyl 15-[(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)amino]-14-thiabicyclo[11.3.0]hexadeca-1(13),15-diene-16-carboxylate

InChI

InChI=1S/C25H36N2O4S/c1-4-19-21(17(3)31-27-19)23(28)26-24-22(25(29)30-5-2)18-15-13-11-9-7-6-8-10-12-14-16-20(18)32-24/h4-16H2,1-3H3,(H,26,28)

InChI Key

LWEKRXIYGKKMBK-UHFFFAOYSA-N

SMILES

CCC1=NOC(=C1C(=O)NC2=C(C3=C(S2)CCCCCCCCCCC3)C(=O)OCC)C

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=C(C3=C(S2)CCCCCCCCCCC3)C(=O)OCC)C

Origin of Product

United States

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